molecular formula C9H8BrNO2 B12861747 2-Bromo-7-ethoxybenzo[d]oxazole

2-Bromo-7-ethoxybenzo[d]oxazole

Katalognummer: B12861747
Molekulargewicht: 242.07 g/mol
InChI-Schlüssel: AUSNOQLQOAVMIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-7-ethoxybenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-ethoxybenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with ethyl bromoacetate, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions or microwave-assisted synthesis, can make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-7-ethoxybenzo[d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction reactions can lead to different functionalized oxazoles .

Wissenschaftliche Forschungsanwendungen

2-Bromo-7-ethoxybenzo[d]oxazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties

Wirkmechanismus

The mechanism of action of 2-Bromo-7-ethoxybenzo[d]oxazole involves its interaction with specific molecular targets. The bromine atom and ethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate various biological pathways, leading to its observed biological activities. For example, the compound may inhibit the activity of specific kinases or disrupt the function of bacterial cell walls .

Vergleich Mit ähnlichen Verbindungen

2-Bromo-7-ethoxybenzo[d]oxazole can be compared with other oxazole derivatives, such as:

The unique combination of the bromine atom and ethoxy group in this compound makes it a valuable compound for various scientific research applications.

Eigenschaften

Molekularformel

C9H8BrNO2

Molekulargewicht

242.07 g/mol

IUPAC-Name

2-bromo-7-ethoxy-1,3-benzoxazole

InChI

InChI=1S/C9H8BrNO2/c1-2-12-7-5-3-4-6-8(7)13-9(10)11-6/h3-5H,2H2,1H3

InChI-Schlüssel

AUSNOQLQOAVMIC-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=CC2=C1OC(=N2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.